molecular formula C22H21ClN2O4S B5179303 1-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBONYL)-6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE

1-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBONYL)-6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B5179303
M. Wt: 444.9 g/mol
InChI Key: KKQLOHPYUZBDND-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a benzothiophene core substituted with chloro and nitro groups, and a tetrahydroquinoline moiety with methoxy and trimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride, which can be synthesized by nitration and chlorination of benzothiophene derivatives . This intermediate is then reacted with 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Another precursor used in the synthesis.

Uniqueness

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-12-11-22(2,3)24(17-8-6-14(29-4)10-16(12)17)21(26)20-19(23)15-7-5-13(25(27)28)9-18(15)30-20/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQLOHPYUZBDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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